Cas no 2137057-44-2 (Urea, N-(2-methylpropyl)-N'-(3R)-3-piperidinyl-)

Urea, N-(2-methylpropyl)-N'-(3R)-3-piperidinyl- structure
2137057-44-2 structure
Product Name:Urea, N-(2-methylpropyl)-N'-(3R)-3-piperidinyl-
CAS No:2137057-44-2
MF:C10H21N3O
MW:199.29324221611
CID:5262785
Update Time:2025-10-28

Urea, N-(2-methylpropyl)-N'-(3R)-3-piperidinyl- Chemical and Physical Properties

Names and Identifiers

    • Urea, N-(2-methylpropyl)-N'-(3R)-3-piperidinyl-
    • Inchi: 1S/C10H21N3O/c1-8(2)6-12-10(14)13-9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H2,12,13,14)/t9-/m1/s1
    • InChI Key: AIIKJMXPUDEFIR-SECBINFHSA-N
    • SMILES: N(CC(C)C)C(N[C@@H]1CCCNC1)=O

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Additional information on Urea, N-(2-methylpropyl)-N'-(3R)-3-piperidinyl-

Urea, N-(2-methylpropyl)-N'-(3R)-3-piperidinyl-

CAS No: 2137057-44-2 is a unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, known as Urea, N-(2-methylpropyl)-N'-(3R)-3-piperidinyl-, is a derivative of urea with specific structural modifications that confer it with distinct properties and potential applications.

The molecular structure of this compound is characterized by the presence of a urea moiety, which serves as the central functional group. The urea group is further substituted with an N-(2-methylpropyl) group and an N'-(3R)-3-piperidinyl group. These substituents play a crucial role in determining the compound's chemical reactivity, physical properties, and biological activity.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research has shown that Urea, N-(2-methylpropyl)-N'-(3R)-3-piperidinyl- exhibits promising anti-inflammatory and analgesic properties. These findings suggest that it could be a valuable candidate for the development of novel drugs targeting inflammatory diseases and chronic pain conditions.

In addition to its pharmacological applications, this compound has also been explored for its role in chemical synthesis and catalysis. The unique combination of substituents on the urea backbone makes it an effective catalyst in certain organic reactions, particularly those involving nucleophilic substitutions and condensation reactions.

The synthesis of CAS No: 2137057-44-2 involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have developed efficient synthetic routes that incorporate advanced techniques such as microwave-assisted synthesis and enzymatic catalysis.

From a structural standpoint, the stereochemistry of the N'-(3R)-3-piperidinyl group is critical in determining the compound's biological activity. The (R) configuration imparts specific spatial arrangements that are essential for optimal interaction with biological targets, such as enzymes or receptors.

Furthermore, computational studies have provided valuable insights into the electronic and steric properties of this compound. These studies have revealed that the substituents on the urea group significantly influence its electronic distribution, which in turn affects its reactivity and binding affinity to biomolecules.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for various laboratory applications, including chromatographic separations and spectroscopic analyses.

The latest research has also explored the potential of this compound in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.

In conclusion, CAS No: 2137057-44-2, or Urea, N-(2-methylpropyl)-N'-(3R)-3-piperidinyl-, is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and computational modeling, positions it as a valuable tool for researchers in academia and industry alike.

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